molecular formula C22H21F3N2O3S B2981707 3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline CAS No. 1351802-47-5

3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline

Cat. No. B2981707
CAS RN: 1351802-47-5
M. Wt: 450.48
InChI Key: OMPXUKBHTLGCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline” is a biochemical used for proteomics research . It has a molecular formula of C22H21F3N2O3S and a molecular weight of 450.47 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H21F3N2O3S. It contains a quinoline ring, which is a type of heterocyclic aromatic compound. Attached to this ring are various functional groups, including a sulfonyl group attached to a difluorophenyl group, a fluorine atom, and a piperidinyl group with a methoxymethyl substituent .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to note that it is intended for research use only, and not for diagnostic or therapeutic use .

properties

IUPAC Name

3-(3,4-difluorophenyl)sulfonyl-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3S/c1-30-13-14-6-8-27(9-7-14)22-17-10-15(23)2-5-20(17)26-12-21(22)31(28,29)16-3-4-18(24)19(25)11-16/h2-5,10-12,14H,6-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPXUKBHTLGCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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